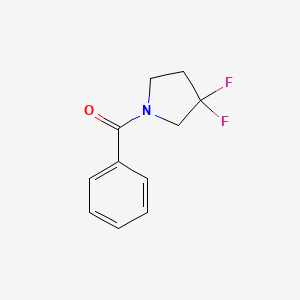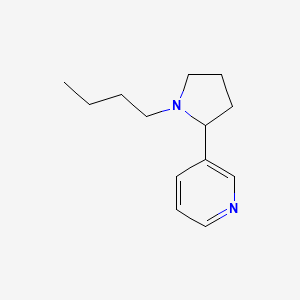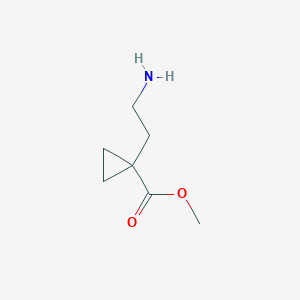
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of cyclopropane, a three-membered ring structure, which imparts significant strain and reactivity to the molecule. This compound is of interest due to its potential use as a plant growth regulator and its structural similarity to other biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate olefin in the presence of a rhodium catalyst. This reaction forms the cyclopropane ring, which can then be further functionalized to introduce the aminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.
Reduction: The ester group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amides or nitriles, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to natural compounds makes it a useful tool for studying biological processes.
Industry: Used as a plant growth regulator to enhance crop yield and quality.
作用機序
The mechanism by which Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. In plants, it acts as an agonist of ethylene response, enhancing ethylene-related physiological processes such as root elongation and fruit ripening . The compound binds to ethylene receptors, triggering a cascade of signaling events that lead to the observed effects.
類似化合物との比較
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate can be compared with other similar compounds such as:
1-Aminocyclopropane-1-carboxylate: A direct precursor of ethylene in plants, used in similar applications.
Methyl 1-aminocyclopropanecarboxylate: Another structural analog with similar biological activity.
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: A compound with a trifluoromethyl group, used in different chemical contexts.
These compounds share structural similarities but differ in their specific applications and reactivity, highlighting the unique properties of this compound.
特性
IUPAC Name |
methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-6(9)7(2-3-7)4-5-8/h2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWXJIUYQBEZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
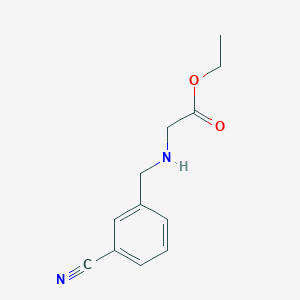

![1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride](/img/structure/B13518875.png)
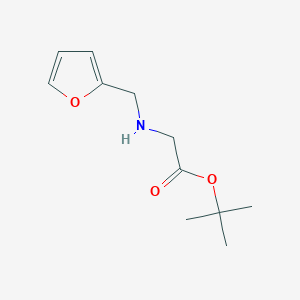

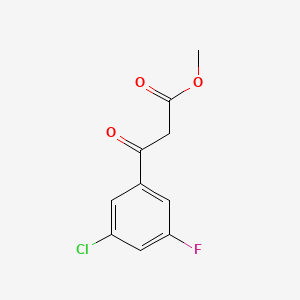


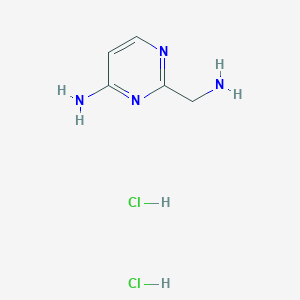
![2-[2-(Methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13518917.png)
